4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide - 1330750-34-9

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Catalog Number: EVT-1455433
CAS Number: 1330750-34-9
Molecular Formula: C10H9BrF3NO2S
Molecular Weight: 344.146
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzenesulfonamides are a class of organic compounds characterized by the presence of a sulfonamide functional group (–S(=O)2–NH–) attached to a benzene ring. These compounds exhibit a wide range of biological activities and are often incorporated as key structural motifs in drug discovery and medicinal chemistry. [, , , , , , , , , , , ]

Synthesis Analysis
  • Sulfonylation: Reacting an aromatic amine with a sulfonyl chloride, such as chlorosulfonylbenzoic acid, in the presence of a base to form the sulfonamide linkage. []
  • N-Alkylation: Introducing various substituents onto the sulfonamide nitrogen using alkyl halides or other alkylating agents. []
  • Coupling Reactions: Utilizing transition metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds and introduce diverse aromatic or heteroaromatic substituents. []
  • Cyclization Reactions: Employing intramolecular cyclization reactions, like radical cyclizations, to construct fused ring systems incorporating the benzenesulfonamide moiety. []
Molecular Structure Analysis
  • Conformation: The spatial arrangement of atoms within the molecule, which influences its interactions with biological targets. [, , , , , , , ]
  • Intermolecular Interactions: The presence of hydrogen bonding, π-π stacking, and other interactions influencing crystal packing and potential biological activity. [, , , , ]
  • Tautomerism: The existence of different tautomeric forms, such as sulfonamide and sulfonimide forms, affecting the compound's properties and reactivity. []
Mechanism of Action
  • Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in various biological processes, such as cyclooxygenase-2 (COX-2) [], dihydroorotate dehydrogenase (DHODH) [], and P-glycoprotein (P-gp) [].
  • Receptor Modulation: Acting as agonists, antagonists, or allosteric modulators of G-protein-coupled receptors (GPCRs), such as β3 adrenergic receptors [] and the bombesin receptor subtype-3 (BRS-3) [].
  • Disruption of Protein-Protein Interactions: Interfering with the binding of specific proteins, such as the S100A2-p53 interaction. []
Physical and Chemical Properties Analysis
  • Lipophilicity: Plays a crucial role in determining a compound's ability to cross cell membranes and reach its biological target. []
Applications
  • Medicinal Chemistry: As potential therapeutic agents for various diseases, including inflammatory disorders [, ], cancer [, ], and psychiatric disorders. [, ]
  • Pesticide Development: Exhibiting insecticidal and fungicidal activities against various pests and pathogens. [, , ]
  • Material Science: Used as building blocks for constructing supramolecular architectures and materials with specific properties. [, ]

4-Bromo-N-phenylbenzenesulfonamide

  • Compound Description: This compound is a structurally similar analogue of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. In a study, its anilinium chloride adduct was investigated, revealing a hydrogen-bonded ladder motif with four N-H···-Cl bonds. []
  • Relevance: This compound shares the core structure of a 4-bromobenzenesulfonamide with 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, differing only in the substituent on the sulfonamide nitrogen (phenyl vs. cyclopropyl). []
  • Compound Description: This compound is another analogue of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. It is notable for exhibiting polymorphism, with two distinct crystal structures despite very similar lattice constants. []

4-Bromo-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide

  • Compound Description: This compound is a bioactive indole derivative. It features a 4-bromobenzenesulfonate moiety, which serves as a good leaving group. The compound's crystal structure reveals the formation of one-dimensional columns through N—H⋯O hydrogen bonds. []
  • Relevance: This compound shares the 4-bromobenzenesulfonamide moiety with 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. The key difference lies in the indole ring system replacing the cyclopropyl and trifluoromethyl groups in the target compound. []

4-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

  • Compound Description: This compound is characterized by a significant twist between its pyrazole and bromobenzene rings, with a C—N—S—C torsion angle of −117.3 (3)°. []

N-((1R,2R)-2-(3-((1R,2R)-2-(dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

  • Compound Description: This compound is utilized as a bifunctional organocatalyst in asymmetric catalysis. It is soluble in a wide range of organic solvents and can be stored at room temperature. []
  • Relevance: Although structurally distinct from the target compound, this compound is included due to its shared use of a benzenesulfonamide moiety, highlighting the importance of this functional group in various chemical contexts. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

  • Compound Description: This compound, known as T2384, acts as a partial agonist for PPARγ, displaying concentration-dependent biochemical activity. Studies utilizing NMR spectroscopy have revealed that it exhibits two orthosteric binding modes with PPARγ and can also bind to an allosteric site. []
  • Relevance: While not a direct structural analogue of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, this compound is included due to its shared benzenesulfonamide moiety and the presence of a trifluoromethyl group. This highlights the potential of these structural elements in influencing biological activity, particularly in the context of receptor binding and modulation. []

4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals significant twists between its aromatic rings, highlighting the importance of conformational flexibility in this class of compounds. It forms supramolecular tubes along the b-axis through N—H⋯O(sulfonamide) and N—H⋯N(pyrazole) hydrogen bonds. These tubes are further interconnected into layers via C—H⋯O interactions. []
  • Relevance: This compound shares the benzenesulfonamide core and a trifluoromethyl-substituted pyrazole moiety with 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. The primary structural difference lies in the absence of a bromine substituent and the presence of a phenyl group on the pyrazole ring. []

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

  • Compound Description: Similar to the previous compound, this derivative also displays significant twists between its pyrazole and furan/benzene rings. Notably, its furan ring exhibits disorder in the crystal structure, existing in two diagonally opposite orientations with equal occupancy. []
  • Relevance: This compound shares the benzenesulfonamide and trifluoromethylpyrazole moieties with the target compound. The key distinction lies in the substitution of the bromine atom with a hydrogen and the presence of a furan ring instead of a cyclopropyl group. []
  • Compound Description: Known as SC-236, this compound is a highly selective cyclooxygenase-2 (COX-2) inhibitor, demonstrating anti-inflammatory properties by suppressing NF-κB activation and modulating various signaling pathways. [, ]
  • Relevance: This compound shares the benzenesulfonamide moiety and a trifluoromethylpyrazole unit with the target compound. The key difference is the replacement of the bromine atom with a hydrogen and the presence of a 4-chlorophenyl group on the pyrazole ring. [, ]

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide

  • Compound Description: This compound emerged as a promising lead compound in the development of dihydroorotate dehydrogenase (DHODH) inhibitors. These inhibitors show potential as immunosuppressive agents, and this particular compound displayed good activity in rat and mouse models of arthritis, along with a shorter half-life in humans compared with the drug Leflunomide. []
  • Relevance: Although structurally distinct from 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, this compound is included due to the shared presence of a cyclopropyl and a trifluoromethyl group. This highlights the potential significance of these structural motifs in contributing to biological activity. []

(3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one

  • Compound Description: This compound features a planar oxadiazole ring and a trifluoromethyl group with disordered fluorine atoms in its crystal structure. The molecular packing is stabilized by N—H...N and N—H...O hydrogen bonds, along with C—O...π and C—Br...π interactions. []
  • Relevance: Although not a direct structural analogue of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, this compound is included due to the presence of bromine and a trifluoromethyl group, highlighting the use of these substituents in different chemical contexts. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

  • Compound Description: This compound, specifically its fumarate salt and various crystalline forms, is investigated for its potential in treating gastrointestinal disorders. []
  • Relevance: Although not a direct structural analogue, this compound is included due to the presence of both a bromine atom and a trifluoromethyl group, emphasizing the importance of these substituents in medicinal chemistry. []
  • Compound Description: Compounds 6d and 6e are meta-diamide compounds incorporating a cyclopropyl moiety, designed through biologically active factor splicing. These compounds exhibited notable insecticidal activity against Plutella xylostella. []
  • Relevance: While structurally distinct from 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, these compounds are included due to their shared cyclopropyl group and the presence of halogens and fluorine-containing substituents, highlighting the potential of these structural elements in influencing biological activity, particularly in the context of insecticidal properties. []
  • Compound Description: These compounds, featuring an ethyl acetate group and meta-diamide structures, demonstrated excellent insecticidal activity against Plutella xylostella and Spodoptera frugiperda, comparable to the commercial insecticide broflanilide. []
  • Relevance: Although structurally different from the target compound, these compounds are included due to their shared use of halogens, fluorine-containing substituents, and their notable insecticidal activities. This emphasizes the exploration of diverse structural motifs for developing effective insecticides. []

4-Bromo-N-((1-(4-(sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (6l)

  • Compound Description: Synthesized via click chemistry, this compound exhibited significant antibacterial activity against Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia. []
  • Relevance: Although structurally distinct from the target compound, this compound is included due to its shared 4-bromobenzene-sulfonamide moiety and its notable antibacterial activity. This highlights the diverse applications of benzenesulfonamide derivatives in medicinal chemistry. []

N-[(1S,2S,3R)-2-Bromo-3-(tert-butyldiphenylsiloxy)-1-phenyl-4-(phenylsulfinyl)butyl]benzenesulfonamide

  • Compound Description: This compound is characterized by a tetrahedral silicon atom and features a dihedral angle of 54.9(1)° between the phenyl rings attached to the silicon. The molecular packing is stabilized by N—H⋯O hydrogen bonds. []
  • Relevance: This compound is structurally related to 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide through the presence of a benzenesulfonamide moiety and a bromine atom, highlighting the versatility of these structural elements in organic synthesis. []

4-Bromo-N-(1-hydroxy-1-phenylpropan-2-yl)benzenesulfonamide

  • Compound Description: This compound, derived from the natural alkaloid 2-amino-1-phenylpropan-1-ol, exhibited inhibitory effects against Candida albicans ATCC 14053. []
  • Relevance: This compound shares the 4-bromobenzenesulfonamide core with the target compound, differing in the substituent attached to the sulfonamide nitrogen. []
  • Compound Description: These compounds, derivatives of 1,2,4-triazine-containing sulfonamides, exhibit sulfonamide-sulfonimide tautomerism. []
  • Relevance: Although structurally distinct from the target compound, these compounds are included due to their shared benzenesulfonamide motif, highlighting the chemical behavior of this functional group. []
  • Compound Description: These 1,8-naphthyridine derivatives were investigated for their antibacterial and antibiotic-modulating activities. While they didn't show direct antibacterial action, they potentiated the activity of fluoroquinolone antibiotics against multi-resistant bacteria. []
  • Relevance: While structurally different from the target compound, compound 23 is included due to its shared benzenesulfonamide moiety and the presence of a trifluoromethyl group. This inclusion highlights the exploration of diverse structural motifs for combating multidrug-resistant bacteria. []

N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives

  • Compound Description: This class of compounds was investigated as potential nonsteroidal progesterone receptor (PR) antagonists. The 3-trifluoromethyl derivative exhibited potent PR-antagonistic activity. []
  • Relevance: While structurally distinct from the target compound, these compounds are included due to their shared benzenesulfonamide core, emphasizing the versatility of this scaffold in medicinal chemistry. []

N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317)

  • Compound Description: T0901317 is an LXRα agonist. []
  • Relevance: Although structurally distinct from the target compound, T0901317 is included due to its shared benzenesulfonamide moiety and the presence of a trifluoromethyl group. This inclusion highlights the use of these structural elements in different chemical contexts. []

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

  • Compound Description: Compound 56 is a potent, brain-penetrant, and selective orexin-1 receptor antagonist. []
  • Relevance: Although not a direct structural analogue of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, this compound is included due to the presence of a trifluoromethyl group, highlighting the use of this substituent in different chemical contexts. []

Silver(I) Trifluoromethanethiolate

  • Compound Description: This compound, when reacted with an inorganic iodide, generates a nucleophilic source of trifluoromethanethiolate, enabling the conversion of activated aromatic halides into trifluoromethyl aryl sulfides. []
  • Relevance: While not a benzenesulfonamide derivative, Silver(I) Trifluoromethanethiolate is included due to its use in introducing trifluoromethyl groups into aromatic systems, highlighting a key structural feature of the target compound. []

Properties

CAS Number

1330750-34-9

Product Name

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

IUPAC Name

4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C10H9BrF3NO2S

Molecular Weight

344.146

InChI

InChI=1S/C10H9BrF3NO2S/c11-9-4-3-7(5-8(9)10(12,13)14)18(16,17)15-6-1-2-6/h3-6,15H,1-2H2

InChI Key

IJEJCBQLVWQHTO-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F

Synonyms

4-BroMo-N-cyclopropyl-3-(trifluoroMethyl)benzenesulfonaMide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.